![molecular formula C17H19ClN4O2 B2545544 2-(2-((3-(4-Chlorophényl)-5-méthylpyrazolo[1,5-a]pyrimidin-7-yl)amino)éthoxy)éthanol CAS No. 896592-23-7](/img/structure/B2545544.png)

2-(2-((3-(4-Chlorophényl)-5-méthylpyrazolo[1,5-a]pyrimidin-7-yl)amino)éthoxy)éthanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

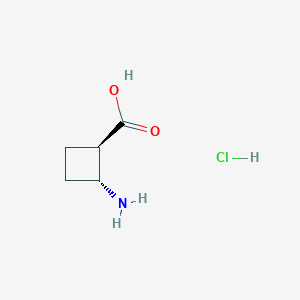

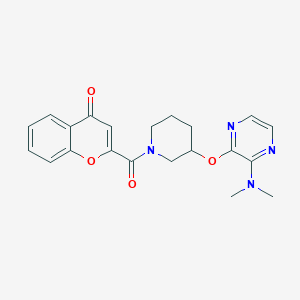

2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.

BenchChem offers high-quality 2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Piritrexim, un dérivé de la pyridopyrimidine, inhibe la dihydrofolate réductase (DHFR) et présente de bons effets antitumoraux contre le carcinosarcome chez le rat .

- Palbociclib, développé par Pfizer, est un médicament contre le cancer du sein qui contient une fraction pyridopyrimidine .

- Dilmapimod montre une activité potentielle contre la polyarthrite rhumatoïde et contient également un squelette pyridopyrimidine .

- Le composé 13 a montré une activité antipromastigote in vitro puissante, en particulier dans la poche LmPTR1, caractérisée par une énergie libre de liaison inférieure .

- Une bibliothèque de dérivés de pyrazolo [3,4-d]pyrimidine a montré une activité antibactérienne contre les souches Gram-négatives (Pseudomonas aeruginosa et Klebsiella pneumonia) et les bactéries Gram-positives (Staphylococcus aureus et Enterococcus raffinosus L) .

Activité Antitumorale

Activité Antiparasitaire et Antimalarienne

Activité Antibactérienne

Voies de Synthèse

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with protein kinases , suggesting that 2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol may also target these proteins.

Mode of Action

Similar compounds have been found to inhibit protein kinases , suggesting that 2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol may also act as a kinase inhibitor.

Biochemical Pathways

Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway , suggesting that 2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol may also influence this pathway.

Pharmacokinetics

Similar compounds have been found to exhibit desired efficacies in in vivo studies , suggesting that 2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol may also have favorable ADME properties.

Result of Action

Similar compounds have been found to promote cell proliferation and survival , suggesting that 2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol may also have these effects.

Action Environment

Similar compounds have been found to be synthesized at high temperatures , suggesting that the synthesis of 2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol may also be influenced by temperature.

Analyse Biochimique

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Cellular Effects

Compounds with similar structures have been shown to inhibit the Src family of protein tyrosine kinases, which play crucial roles in cell signaling pathways .

Molecular Mechanism

It is known that compounds of the pyrazolo[1,5-a]pyrimidine class can interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to exhibit desired efficacies in in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Metabolic Pathways

It is known that pyrimidines, a class of compounds to which this molecule belongs, are involved in various metabolic pathways .

Transport and Distribution

Similar compounds have been shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Subcellular Localization

Similar compounds have been shown to modulate biomarkers of signaling through PKB in vivo .

Propriétés

IUPAC Name |

2-[2-[[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-12-10-16(19-6-8-24-9-7-23)22-17(21-12)15(11-20-22)13-2-4-14(18)5-3-13/h2-5,10-11,19,23H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWMDPHRFOWTEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCCOCCO)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)

![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2545463.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)

![4-[(Naphthalen-2-yloxy)methyl]benzohydrazide](/img/structure/B2545473.png)

![1,3-dioxo-2-[4-(propanoyloxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2545477.png)

![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)

![6-(2-Naphthylsulfanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2545480.png)

![1-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2545482.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2545483.png)